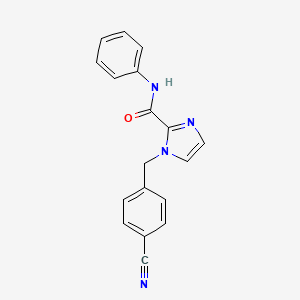
8-氨基-2-甲基-3,4-二氢异喹啉-1(2H)-酮
描述
8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (8-A-M-3,4-DHI) is an organic compound that belongs to the isoquinoline family. It is a heterocyclic compound, which is composed of a benzene ring fused to an isoquinoline ring. 8-A-M-3,4-DHI is a relatively new compound that has recently been studied for its potential applications in a variety of scientific fields.
科学研究应用
药理学和生物学活性
8-氨基喹啉化合物,包括类似于 8-氨基-2-甲基-3,4-二氢异喹啉-1(2H)-酮的结构,已因其药理学和生物学活性而被广泛研究。这些化合物表现出广泛的活性,包括抗菌、抗癌和抗真菌作用。8-羟基喹啉 (8-HQ) 衍生物的化学和生物学具有结构相关性,因其在为各种疾病(包括癌症)开发具有良好疗效和低毒性的有效先导化合物方面的潜力而备受关注 (Saadeh, Sweidan, & Mubarak, 2020)。
在抗癌研究中的作用
发现存在于类似于 8-氨基-2-甲基-3,4-二氢异喹啉-1(2H)-酮的化合物中的四氢异喹啉支架,已对其在抗癌药物发现中的潜力进行了研究。FDA 批准使用含有四氢异喹啉结构的曲贝替定治疗软组织肉瘤,突显了此类化合物在抗癌研究中的重要性 (Singh & Shah, 2017)。
荧光探针的开发
8-酰胺喹啉衍生物,在结构上与 8-氨基-2-甲基-3,4-二氢异喹啉-1(2H)-酮相关,已显示出作为锌离子测定的荧光探针的希望。这些衍生物提高了水溶性和细胞膜通透性,使其适用于环境和生物应用。以高选择性和灵敏度检测 Zn2+ 离子的能力与生物学研究尤为相关 (Mohamad et al., 2021)。
属性
IUPAC Name |
8-amino-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-4H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFYXRWBZVOLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-benzyl-4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1H-pyrimidin-6-one](/img/structure/B3038560.png)
![2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3038561.png)
![4-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038562.png)
![3-[(4-Chlorophenyl)methoxy]-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038564.png)
![4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine](/img/structure/B3038565.png)
![2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B3038567.png)
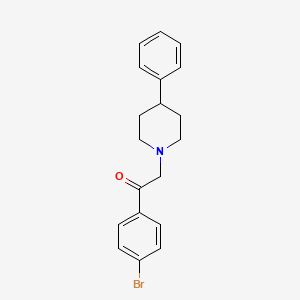
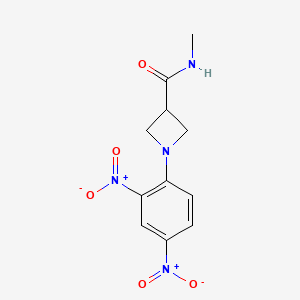
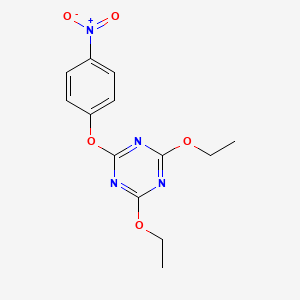
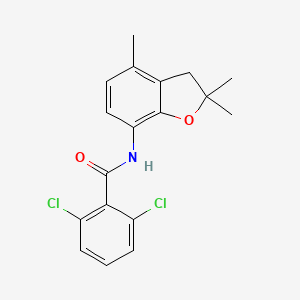
![1'-(4-Chloro-2-nitrobenzenesulfonyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B3038573.png)
![3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B3038574.png)
![3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B3038575.png)
